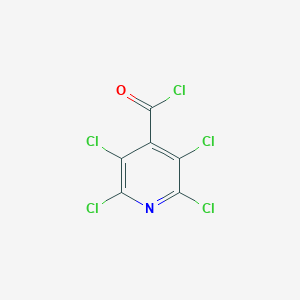

2,3,5,6-Tetrachloroisonicotinoyl chloride

Descripción general

Descripción

2,3,5,6-Tetrachloroisonicotinoyl chloride is a chlorinated derivative of isonicotinic acid. This compound is characterized by the presence of four chlorine atoms attached to the pyridine ring, making it highly reactive. It is primarily used in organic synthesis and serves as an intermediate in the production of various chemical compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrachloroisonicotinoyl chloride typically involves the chlorination of isonicotinic acid or its derivatives. One common method is the reaction of isonicotinic acid with thionyl chloride in the presence of a catalyst, such as aluminum chloride, under reflux conditions. This process results in the substitution of hydrogen atoms with chlorine atoms on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pressure to facilitate the chlorination process efficiently.

Análisis De Reacciones Químicas

Types of Reactions: 2,3,5,6-Tetrachloroisonicotinoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the presence of electron-withdrawing chlorine atoms, the compound readily undergoes nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

Reduction: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.

Oxidation: Although less common, oxidation reactions can occur, leading to the formation of more oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction can produce partially or fully dechlorinated compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Bioactive Compounds:

2,3,5,6-Tetrachloroisonicotinoyl chloride is utilized as a building block in the synthesis of various pharmaceutical agents. It has been reported to facilitate the preparation of pyridinecarboxylic acid derivatives, which are known for their biological activities. These derivatives can be further modified to produce compounds with potential therapeutic effects against diseases such as cancer and malaria .

Antimalarial Drug Development:

Recent studies have indicated that derivatives synthesized from this compound exhibit promising antimalarial activities. For instance, compounds derived from this chlorinated isonicotinoyl chloride have shown efficacy against drug-resistant strains of Plasmodium falciparum, a major malaria-causing parasite. The mechanism of action appears to involve iron-dependent pathways that lead to the generation of free radicals capable of damaging the parasite's DNA .

Material Science Applications

Polymer Chemistry:

In materials science, this compound serves as a precursor for the synthesis of novel polymers and materials with specific properties. Its reactivity allows for the development of functionalized polymers that can be used in coatings, adhesives, and other industrial applications. The incorporation of chlorine atoms into polymer backbones can enhance thermal stability and chemical resistance .

Coordination Chemistry:

The compound also plays a role in coordination chemistry where it acts as a ligand for transition metals. The resulting metal complexes have been studied for their potential applications in catalysis and as therapeutic agents. These complexes often exhibit unique properties that can be exploited for various chemical transformations .

Mecanismo De Acción

The mechanism of action of 2,3,5,6-tetrachloroisonicotinoyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing chlorine atoms make the carbonyl carbon highly electrophilic, facilitating the attack by nucleophiles. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparación Con Compuestos Similares

2,3,5,6-Tetrachloropyridine: Similar in structure but lacks the carbonyl chloride group.

2,3,5,6-Tetrachlorobenzoyl Chloride: Contains a benzene ring instead of a pyridine ring.

2,3,5,6-Tetrachloronicotinoyl Chloride: Similar structure but with a different position of the carbonyl chloride group.

Uniqueness: 2,3,5,6-Tetrachloroisonicotinoyl chloride is unique due to the presence of both the pyridine ring and the carbonyl chloride group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Actividad Biológica

2,3,5,6-Tetrachloroisonicotinoyl chloride is a chlorinated derivative of isonicotinic acid that has garnered attention for its potential biological activities. This compound is primarily investigated for its role in medicinal chemistry, particularly in the development of antimalarial and anticancer agents. The biological activity of this compound is attributed to its ability to interact with various cellular pathways, including apoptosis induction and reactive oxygen species (ROS) generation.

- Chemical Formula : C6H2Cl4N

- Molecular Weight : 232.93 g/mol

- CAS Number : 39178-35-3

The biological activity of this compound can be summarized as follows:

- Induction of Apoptosis : Research indicates that this compound can trigger apoptosis in various cancer cell lines. The mechanism involves the activation of intrinsic apoptotic pathways, leading to increased DNA fragmentation and caspase activation .

- Reactive Oxygen Species Generation : The compound has been shown to elevate ROS levels within cells, contributing to oxidative stress and subsequent cell death. This effect is particularly relevant in cancer cells where ROS can promote apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that tetrachloroisonicotinoyl chloride exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. This aspect requires further exploration to establish efficacy and mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Apoptosis Induction | Increased DNA fragmentation | |

| ROS Generation | Elevated intracellular ROS | |

| Antimicrobial Activity | Inhibition of bacterial growth |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death through apoptosis. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing a dose-dependent response with IC50 values indicating effectiveness at low concentrations .

Case Study 2: Antimicrobial Properties

In another investigation focusing on the antimicrobial potential of tetrachloroisonicotinoyl chloride, researchers treated cultures of Staphylococcus aureus and Escherichia coli with varying concentrations of the compound. Results indicated a marked reduction in bacterial viability compared to control groups, suggesting potential applications in treating bacterial infections .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

- Apoptosis Pathway Activation : Studies have shown that this compound activates caspase-3 and -9 pathways in cancer cells, leading to programmed cell death .

- Oxidative Stress Mechanism : The elevation of ROS levels was linked to mitochondrial dysfunction and subsequent cell death in treated cells .

- Potential for Drug Development : Given its unique mechanism and biological effects, there is ongoing research into developing derivatives or analogs for therapeutic use against resistant strains of pathogens and cancer cells .

Propiedades

IUPAC Name |

2,3,5,6-tetrachloropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl5NO/c7-2-1(6(11)13)3(8)5(10)12-4(2)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPPFYPZHCXHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600192 | |

| Record name | 2,3,5,6-Tetrachloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42935-09-1 | |

| Record name | 2,3,5,6-Tetrachloro-4-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42935-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.